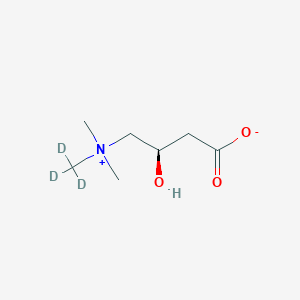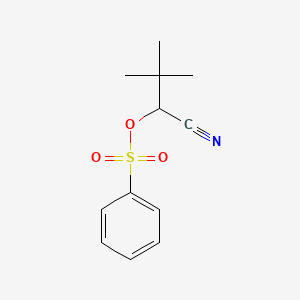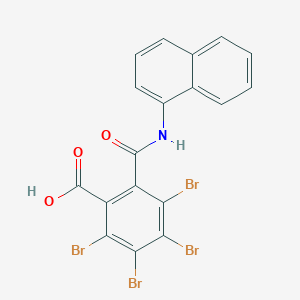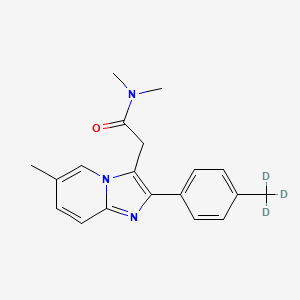
Carnitine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine-(methyl-d3) inner salt involves the incorporation of deuterium atoms into the L-Carnitine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of L-Carnitine-(methyl-d3) inner salt typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired analytical standard quality .
Chemical Reactions Analysis
Types of Reactions
L-Carnitine-(methyl-d3) inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which can be used in further research and applications .
Scientific Research Applications
L-Carnitine-(methyl-d3) inner salt is widely used in scientific research due to its stability and high purity. Some of its applications include:
Chemistry: Used as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the pathways of carnitine in biological systems.
Medicine: Used in clinical research to study the pharmacokinetics and metabolism of carnitine-related compounds.
Industry: Applied in the quality control of pharmaceutical products containing carnitine.
Mechanism of Action
The mechanism of action of L-Carnitine-(methyl-d3) inner salt involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific enzymes and transporters to facilitate this process. The deuterium atoms in the compound allow for precise tracking and analysis in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The non-deuterated form of the compound.
L-Carnitine-(trimethyl-d9) inner salt: Another deuterated form with nine deuterium atoms.
Acetyl-L-carnitine-(N-methyl-d3): A derivative with an acetyl group.
Propionyl-L-carnitine-(N-methyl-d3): A derivative with a propionyl group.
Uniqueness
L-Carnitine-(methyl-d3) inner salt is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more accurate tracing in metabolic studies compared to non-deuterated forms .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m1/s1/i1D3 |
InChI Key |
PHIQHXFUZVPYII-IVAVZGRVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])O |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)





![N-[4-(Heptafluoropropyl)phenyl]acetamide](/img/structure/B15074562.png)


![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)


![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)
